molecular formula C13H11NO2 B14283325 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 125108-26-1

1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B14283325
CAS No.: 125108-26-1
M. Wt: 213.23 g/mol
InChI Key: AOJDWDNDXVQDST-UHFFFAOYSA-N
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Description

1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxyl group and a dihydrobenzoquinolinone core

Preparation Methods

The synthesis of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through several methods:

Chemical Reactions Analysis

1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It has been used in various biological studies to understand its interactions with different biomolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase, it binds to the active site of the enzyme, thereby preventing the replication of the viral RNA . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

125108-26-1

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-hydroxy-3,4-dihydrobenzo[h]quinolin-2-one

InChI

InChI=1S/C13H11NO2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,16H,7-8H2

InChI Key

AOJDWDNDXVQDST-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=C1C=CC3=CC=CC=C32)O

Origin of Product

United States

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